7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide
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Overview
Description
“7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been associated with diverse biological activities .
Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
- Thiazoles have been studied for their antitumor and cytotoxic properties. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, some derivatives demonstrated potent effects against prostate cancer .
- The compound N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]- (4-methyl-1,2,3-thiadiazole-5-yl)-formamide exhibited highly immunosuppressive activity. This finding suggests its potential as a lead compound for developing immunosuppressant agents .
- 4-(Pyridin-4-yl)thiazol-2-amine (PTA) has been investigated as an effective corrosion inhibitor for mild steel in acidic environments. At a concentration of 0.2 mM, PTA achieved a maximum inhibition efficiency of 96.06% .
- Classical molecular simulation methods have explored the arrangement of intercalated molecules, including N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives. These investigations provide insights into their potential applications .
Antitumor and Cytotoxic Activity
Immunosuppressive Activity
Corrosion Inhibition
Molecular Interactions and Arrangements
Other Biological Activities
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles, their metabolic stability, and their efficient excretion .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
7-methoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-23-14-4-2-3-12-9-15(24-16(12)14)17(22)21-18-20-13(10-25-18)11-5-7-19-8-6-11/h2-10H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQETWQNRNCZWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide |
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